4'-Ethoxy-3'-(trifluoromethyl)acetophenone
Overview
Description
4’-Ethoxy-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C11H11F3O2 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported . The enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has also been investigated .Molecular Structure Analysis
The molecular structure of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone consists of an ethoxy group (C2H5O-) and a trifluoromethyl group (CF3) attached to an acetophenone backbone .Chemical Reactions Analysis
The enantioselective addition of dialkylzinc to 4′-(trifluoromethyl)acetophenone mediated by 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes in the presence of titanium tetraisopropoxide has been investigated . Additionally, the asymmetric catalytic addition of ethyl groups to 3′-(trifluoromethyl)acetophenone catalyzed by ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride has been reported .Physical And Chemical Properties Analysis
The molecular weight of 4’-Ethoxy-3’-(trifluoromethyl)acetophenone is 232.2 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Corrosion Inhibition
4'-Ethoxy-3'-(trifluoromethyl)acetophenone derivatives, such as triazole derivatives, have been researched for their corrosion inhibiting properties. One study investigated their effectiveness in preventing mild steel corrosion in acidic media, highlighting their high inhibition efficiency, which was confirmed through various techniques like weight loss measurements and electrochemical methods (Li, He, Pei, & Hou, 2007).
Pharmaceutical Chemistry
In pharmaceutical research, various derivatives of 4'-Ethoxy-3'-(trifluoromethyl)acetophenone have been used to synthesize compounds with potential antimicrobial activities. For example, ethoxy carbonyl methylene thiazol-4-one reacts with acetophenone to yield products with antimicrobial properties against different bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Material Science
The compound and its related derivatives have applications in material science, particularly in the synthesis of new materials. For instance, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative, was used in Diels-Alder reactions to create functionalized (trifluoromethyl)benzenes and pyridines, important in material synthesis (Volle & Schlosser, 2002).
Organic Synthesis
In organic chemistry, the compound serves as a precursor or intermediate in various synthetic pathways. For example, it has been involved in the synthesis of chromone derivatives through photochemical reactions, demonstrating its versatility in organic synthesis (Álvaro, García, Iborra, Miranda, & Primo, 1987).
Biocatalysis
4'-Ethoxy-3'-(trifluoromethyl)acetophenone derivatives have been explored in biocatalysis. A novel bacterial strain was found to asymmetrically reduce a similar compound to produce a chiral ethanol with high enantiometric excess, highlighting its potential in biocatalytic processes (Wang, Cai, Ouyang, He, & Su, 2011).
Safety And Hazards
4’-Ethoxy-3’-(trifluoromethyl)acetophenone may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
1-[4-ethoxy-3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-10-5-4-8(7(2)15)6-9(10)11(12,13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNZFVILRICPQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Ethoxy-3'-(trifluoromethyl)acetophenone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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